1-Naphthaleneacetaldehyde, 5,6,7,8-tetrahydro-
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Overview
Description
1-Naphthaleneacetaldehyde, 5,6,7,8-tetrahydro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as tetralin aldehyde, and it is a colorless liquid with a distinct odor. Tetralin aldehyde has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mechanism Of Action
The mechanism of action of tetralin aldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Tetralin aldehyde has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II and protein kinase C. Tetralin aldehyde has also been shown to inhibit the activation of various signaling pathways involved in cancer cell survival, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical And Physiological Effects
Tetralin aldehyde has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Tetralin aldehyde has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent. However, the exact biochemical and physiological effects of tetralin aldehyde are still being studied, and further research is needed to fully understand its potential applications.
Advantages And Limitations For Lab Experiments
Tetralin aldehyde has several advantages for lab experiments, including its ease of synthesis, stability, and versatility as an intermediate. However, tetralin aldehyde also has some limitations, including its toxicity and potential for environmental hazard. Therefore, proper safety precautions should be taken when handling tetralin aldehyde in lab experiments.
Future Directions
There are several future directions for the study of tetralin aldehyde, including the synthesis of new derivatives with improved properties, the investigation of its potential as an anticancer agent, and the development of new applications in material science. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of tetralin aldehyde, which may lead to the development of new therapeutic agents.
Synthesis Methods
Tetralin aldehyde can be synthesized using various methods, including the oxidation of tetralin using potassium permanganate or chromium trioxide, the reduction of naphthalene using lithium aluminum hydride, and the oxidation of 1,2,3,4-tetrahydronaphthalene using potassium permanganate. The most commonly used method for the synthesis of tetralin aldehyde is the oxidation of tetralin using potassium permanganate. This method involves the reaction of tetralin with a solution of potassium permanganate in sulfuric acid, which results in the formation of tetralin aldehyde.
Scientific Research Applications
Tetralin aldehyde has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. Tetralin aldehyde is a versatile intermediate that can be used for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. In medicinal chemistry, tetralin aldehyde has been studied for its potential as an anticancer agent, and it has been shown to inhibit the growth of various cancer cell lines. In material science, tetralin aldehyde has been used as a precursor for the synthesis of various polymers and resins.
properties
CAS RN |
10484-23-8 |
---|---|
Product Name |
1-Naphthaleneacetaldehyde, 5,6,7,8-tetrahydro- |
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde |
InChI |
InChI=1S/C12H14O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h3,5-6,9H,1-2,4,7-8H2 |
InChI Key |
CIHPERNEECLJMM-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC=C2CC=O |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2CC=O |
Other CAS RN |
10484-23-8 |
Origin of Product |
United States |
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